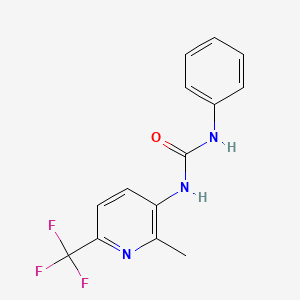

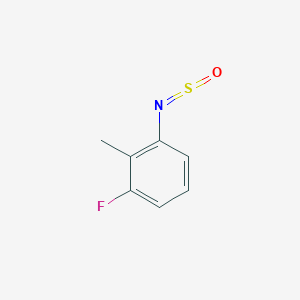

![molecular formula C8H4BrClN2O2 B1405698 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227955-02-3](/img/structure/B1405698.png)

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Descripción general

Descripción

“3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1227955-02-3 . It has a molecular weight of 275.49 . The IUPAC name for this compound is 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for “3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C8H4BrClN2O2/c9-7-6 (8 (13)14)11-5-3-1-2-4 (10)12 (5)7/h1-3H, (H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues, such as 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Scientific Field : Organic Chemistry

- Application Summary : 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Synthesis of Pyrimido[1,2-a]benzimidazoles

- Scientific Field : Organic Chemistry

- Application Summary : The compound can be used in the synthesis of pyrimido[1,2-a]benzimidazole derivatives .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves a developed synthetic strategy .

- Results or Outcomes : The use of this strategy makes it possible to access pyrimido[1,2-a]benzimidazole derivatives in high yields .

Synthesis of 3-Bromo-1-(3-chlorophenyl)-1H-pyrazolo[3,4-b]quinoline

- Scientific Field : Organic Chemistry

- Application Summary : The compound can be used in the synthesis of 3-Bromo-1-(3-chlorophenyl)-1H-pyrazolo[3,4-b]quinoline .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves a developed synthetic strategy .

- Results or Outcomes : The use of this strategy makes it possible to access 3-Bromo-1-(3-chlorophenyl)-1H-pyrazolo[3,4-b]quinoline .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-1-2-4(10)12(5)7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGAGFHKPBTMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C(=C1)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201917 | |

| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

1227955-02-3 | |

| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)

![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)

![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)

![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)

![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)

![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)

![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)